3-(3-Phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c14-11-9-16-12(15)13(11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFOAVQKRIRPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 3-phenylpropylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The phenylpropyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Halogenated or nitrated derivatives of the phenylpropyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
- 3-Cyclopropyl Derivatives: Compounds like 3-cyclopropyl-5-(4-methoxyphenylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one (Table 3 in ) exhibit planar rhodanine cores, with dihedral angles between the thiazolidinone ring and arylidene substituents ranging from 5°–15°. These angles influence π-π stacking and electron delocalization .
- 3-Allyl Derivatives : (Z)-3-allyl-5-(4-methyl/chlorobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one () show disordered allyl groups with dual orientations, reducing crystallographic symmetry. The dihedral angle between the rhodanine ring and benzylidene substituent is ~5.5°, promoting planar molecular conformations .
- 3-(2-Phenylethyl) Derivatives : The compound 3-(2-phenylethyl)-5-(pyridopyrimidinylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one () features extended conjugation due to the phenylethyl group, enhancing lipophilicity (logP ~3.5) compared to shorter alkyl chains .
Crystallographic and Packing Behavior
- Cyclopropyl Hybrids: Crystallize in monoclinic systems (e.g., P2₁/c space group) with Z′ = 1.
- Allyl Derivatives : Exhibit triclinic packing (P 1 space group) with π-π interactions between benzylidene rings (distance: 3.6–3.8 Å). Disorder in allyl groups reduces close-packing efficiency .
- 3-Benzyl Derivatives : Form orthorhombic crystals (Pbca space group) stabilized by N···S interactions (3.3 Å) and C–H···π contacts .
Comparison : The phenylpropyl group’s longer alkyl chain may disrupt close-packing, leading to lower melting points or solubility compared to benzyl or allyl analogs.
Physicochemical Properties
- Lipophilicity : Calculated logP values for rhodanine derivatives correlate with alkyl chain length (e.g., 3-methyl: logP 2.1; 3-phenethyl: logP 3.5). The target compound’s logP is estimated at ~4.2 .
- Solubility : Arylidene substituents with electron-withdrawing groups (e.g., nitro in ) reduce aqueous solubility (<10 μM) compared to methoxy or hydroxy derivatives .
Biological Activity
3-(3-Phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS No. 872467-80-6) is a heterocyclic compound characterized by a thiazolidine ring and a phenylpropyl substituent. Its unique structure suggests potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H13NOS2, with a molecular weight of 251.4 g/mol. The compound features a thiazolidine ring that is known for its diverse biological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors, which modulate their activity. Notably, it has been investigated for its role as an inhibitor of cell division cycle phosphatases (CDC25), which are crucial in regulating cell proliferation and are often overexpressed in various cancers .
Anticancer Activity
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that related compounds inhibited CDC25A with an IC50 value of approximately 6.2 μM, leading to cell growth arrest in breast cancer cell lines MCF7 and MDA-MB-231 . This suggests potential therapeutic applications in cancer treatment.
Antimicrobial Properties
Thiazolidinone derivatives have also shown promising antimicrobial activities. They have been reported to possess bactericidal effects and to reduce inflammation . The presence of the sulfanylidene group is believed to contribute to these activities, making it a subject of interest for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Thiazolidinone derivatives have been associated with reduced inflammatory responses in various biological systems, which could be beneficial in treating inflammatory diseases .
Case Studies
- Inhibition of CDC25 Phosphatases : A study evaluated the inhibitory effects of thiazolidinone derivatives on CDC25 phosphatases. Among the tested compounds, one derivative demonstrated significant inhibition of CDC25A, suggesting its potential role in cancer therapy .
- Antimicrobial Testing : Various thiazolidinone derivatives were tested against different bacterial strains, showing effective inhibition rates that could lead to the development of new antibiotics .
Data Summary
Q & A
Q. What are the recommended synthetic routes for 3-(3-Phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of a substituted pyrazole or phenylpropyl precursor with a thiazolidinone core under basic conditions (e.g., KOH in ethanol, reflux for 6–12 hours) .
- Step 2 : Functionalization of the thiazolidinone ring via alkylation or substitution reactions, often requiring inert atmospheres to prevent oxidation .
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for nucleophilic substitutions .
- Catalysts : Piperidine or acetic acid accelerates imine formation in condensation steps .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress and purity .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Monitoring Technique | Yield Range |
|---|---|---|---|
| 1 | KOH, ethanol, reflux, 6 h | TLC (Silica gel) | 70–85% |
| 2 | Piperidine, DMF, 80°C, 12 h | HPLC | 60–75% |
Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 461.6 [M+H]⁺) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., SHELXL refinement for high-resolution data) .
- HPLC : Quantifies purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during twinning or high-resolution data analysis?
- Methodological Answer :
- Refinement Workflow :
Data Integration : Use SHELXS for initial phase determination .
Parameterization : Define bond lengths/angles via SHELXL, incorporating restraints for disordered moieties (e.g., allyl or phenylpropyl groups) .
Twinning Resolution : Apply TWIN/BASF commands for twinned crystals; HKLF 5 format handles split datasets .
- Challenges :
- Disorder Modeling : Flexible substituents (e.g., 3-phenylpropyl) require multi-conformational refinement .
- High-Resolution Artifacts : Overfitting risks mitigated by cross-validation (Rfree) and electron density maps .
Q. What methodologies are employed to resolve contradictions in reported biological activities of thiazolidinone derivatives, including this compound?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed IC50 protocols for antimicrobial activity) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenylpropyl chain length) to isolate bioactive moieties .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations across protein targets .
Q. How can computational models (e.g., QM/MM, molecular docking) predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electronic interactions at active sites (e.g., thiazolidinone sulfur with enzyme cysteine residues) .
- Docking Protocols :
Target Preparation : Retrieve protein structures from PDB (e.g., COX-2 for anti-inflammatory studies).
Grid Generation : Focus on catalytic pockets (e.g., 20 ų box around the active site).
Scoring Functions : Rank poses using binding energy (ΔG < -8 kcal/mol indicates strong affinity) .
- Validation : Compare computational results with experimental IC50 values .
Q. What strategies are effective in designing derivatives of this compound to explore structure-activity relationships (SAR) in antimicrobial or anticancer contexts?
- Methodological Answer :
- Substituent Variation :
- Phenylpropyl Chain : Adjust alkyl length to modulate lipophilicity (logP) for membrane penetration .
- Electron-Withdrawing Groups : Introduce fluorine or chloro substituents to enhance electrophilicity .
- Biological Screening :
- In Vitro Assays : Test against Gram-positive/negative bacteria (MIC ≤ 10 µg/mL indicates potency) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with EC50 < 20 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
